Cas no 2228173-02-0 (tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate)

Tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate is a specialized carbamate derivative featuring a bromopropanyl substituent and a methoxy phenyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyl carbamate moiety provides stability and selective deprotection capabilities, while the bromine atom offers reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. The methoxy group enhances solubility and influences electronic properties, making it useful in fine chemical applications. Its well-defined structure and functional groups make it a versatile building block for constructing complex molecules in medicinal chemistry and material science research.
tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate structure
2228173-02-0 structure
Product name:tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate
CAS No:2228173-02-0
MF:C15H22BrNO3
MW:344.244083881378
CID:6378931
PubChem ID:165757928

tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate
    • tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
    • 2228173-02-0
    • EN300-1899402
    • Inchi: 1S/C15H22BrNO3/c1-10(9-16)12-7-6-11(8-13(12)19-5)17-14(18)20-15(2,3)4/h6-8,10H,9H2,1-5H3,(H,17,18)
    • InChI Key: SAOMKGUMELGAGL-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1C=CC(=CC=1OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 343.07831g/mol
  • Monoisotopic Mass: 343.07831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 3.8

tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1899402-5.0g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
5g
$4102.0 2023-06-01
Enamine
EN300-1899402-10.0g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
10g
$6082.0 2023-06-01
Enamine
EN300-1899402-0.05g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
0.05g
$1188.0 2023-09-18
Enamine
EN300-1899402-0.1g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
0.1g
$1244.0 2023-09-18
Enamine
EN300-1899402-1.0g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
1g
$1414.0 2023-06-01
Enamine
EN300-1899402-2.5g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
2.5g
$2771.0 2023-09-18
Enamine
EN300-1899402-1g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
1g
$1414.0 2023-09-18
Enamine
EN300-1899402-5g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
5g
$4102.0 2023-09-18
Enamine
EN300-1899402-0.25g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
0.25g
$1300.0 2023-09-18
Enamine
EN300-1899402-0.5g
tert-butyl N-[4-(1-bromopropan-2-yl)-3-methoxyphenyl]carbamate
2228173-02-0
0.5g
$1357.0 2023-09-18

tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate Related Literature

Additional information on tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate

tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate (CAS No. 2228173-02-0)

The compound tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate (CAS No. 2228173-02-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated propan-2-yl substituent, and a methoxyphenyl moiety. The combination of these functional groups makes it a versatile compound with diverse reactivity and biological activity.

Recent studies have highlighted the importance of such compounds in the development of new drugs and agrochemicals. For instance, the presence of the bromine atom in the propan-2-yl group introduces electrophilic properties, making it a potential candidate for nucleophilic substitution reactions. This feature is particularly valuable in the synthesis of biologically active molecules, such as insecticides and herbicides. The methoxy group attached to the phenyl ring further enhances the compound's stability and solubility, which are critical factors in drug delivery systems.

The synthesis of tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the final product meets stringent quality standards. The use of modern catalytic systems and green chemistry principles has also been explored to minimize environmental impact during the synthesis process.

In terms of biological activity, this compound has shown promising results in preliminary assays. Its ability to inhibit key enzymes involved in metabolic pathways suggests potential applications in the treatment of metabolic disorders. Additionally, studies have demonstrated its efficacy as an antimicrobial agent, particularly against gram-positive bacteria. These findings underscore the need for further research to fully understand its pharmacokinetics and toxicity profile.

The structural versatility of tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate also makes it an attractive candidate for use in materials science. Its ability to form stable polymers under certain conditions has led to investigations into its potential use in the development of high-performance materials for industrial applications. Furthermore, its reactivity with other organic compounds opens up possibilities for creating novel materials with tailored properties.

From an environmental perspective, understanding the fate and transport of this compound in natural systems is crucial. Research into its degradation pathways under various environmental conditions has provided valuable insights into its persistence and bioaccumulation potential. These studies are essential for assessing its risk to ecosystems and human health, particularly in agricultural settings where such compounds may be used extensively.

In conclusion, tert-butyl N-4-(1-bromopropan-2-yl)-3-methoxyphenylcarbamate (CAS No. 2228173-02-0) represents a significant advancement in organic chemistry with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a promising compound for future innovations in medicine, agriculture, and materials science. Continued research will undoubtedly uncover new insights into its properties and potential uses.

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